

Cend-1 Clinical Trial Results: A Comparative Analysis for Metastatic Pancreatic Cancer

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Compound of Interest

Compound Name: Cend-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for **Cend-1** (certepetide), a first-in-class tumor-penetrating peptide, with alternative first-line treatments for metastatic pancreatic ductal adenocarcinoma (mPDAC). The data presented is based on publicly available results from key clinical trials, offering an objective overview to inform research and drug development efforts.

Executive Summary

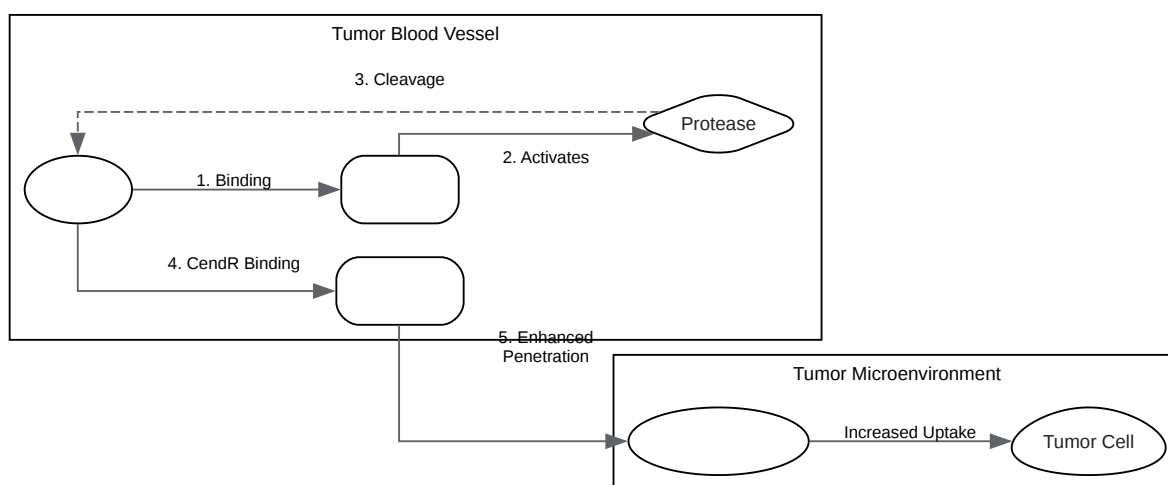
Cend-1, when added to the standard chemotherapy regimen of gemcitabine and nab-paclitaxel, has shown encouraging efficacy and a manageable safety profile in a Phase 1 clinical trial (NCT03517176) for patients with previously untreated mPDAC. This combination has demonstrated a notable improvement in Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) when compared to historical data from the pivotal MPACT trial, which established gemcitabine plus nab-paclitaxel as a standard of care. Furthermore, this guide contextualizes these findings by presenting data from the PRODIGE 4/ACCORD 11 trial of FOLFIRINOX, another standard first-line regimen for mPDAC.

Cend-1 Mechanism of Action

Cend-1 is a cyclic peptide, also known as iRGD, that enhances the delivery of co-administered anticancer drugs to solid tumors.^{[1][2][3]} Its mechanism involves a two-step process:

- Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within **Cend-1** selectively binds to α_v integrins ($\alpha_v\beta_3$ and $\alpha_v\beta_5$), which are overexpressed on the surface of tumor endothelial cells.[4]
- Tissue Penetration: Upon binding to integrins, **Cend-1** is proteolytically cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif. This CendR motif then binds to neuropilin-1 (NRP-1), a receptor that triggers a temporary increase in vascular permeability and activates a transport pathway, allowing for deeper and more effective penetration of co-administered chemotherapeutic agents into the tumor microenvironment.[2][3]

This targeted mechanism aims to increase the concentration of anticancer drugs within the tumor while minimizing systemic exposure and associated toxicities.



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Cend-1 Signaling Pathway

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the **Cend-1** Phase 1 trial and compare it with the pivotal trials for gemcitabine + nab-paclitaxel (MPACT) and

FOLFIRINOX (PRODIGE 4/ACCORD 11).

Efficacy Data

Endpoint	Cend-1 + Gemcitabine/N ab-Paclitaxel (NCT03517176) [4][5]	Gemcitabine + Nab-Paclitaxel (MPACT Trial) [6][7][8]	FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)[9][10][11] [12][13]	Gemcitabine (MPACT Trial - Control Arm) [6]
Number of Patients (efficacy analysis)	29	431	171	430
Median Overall Survival (mOS)	13.2 months	8.5 months	11.1 months	6.7 months
Median Progression-Free Survival (mPFS)	9.7 months	5.5 months	6.4 months	3.7 months
Overall Response Rate (ORR)	59% (1 CR, 16 PR)	23%	31.6%	7%
Disease Control Rate (DCR)	90%	48%	71.7% (females), 67.7% (males)	33%

CR: Complete Response, PR: Partial Response

Safety Data: Grade 3/4 Adverse Events

Adverse Event	Cend-1 + Gemcitabine/N ab-Paclitaxel (NCT03517176) [5]	Gemcitabine + Nab-Paclitaxel (MPACT Trial) [14]	FOLFIRINOX (PRODIGE 4/ACCORD 11 Trial)[9]	Gemcitabine (MPACT Trial - Control Arm) [14]
Neutropenia	55%	38%	45.7%	27%
Febrile Neutropenia	Not Reported	3%	5.4%	1%
Anemia	26%	13%	Not Reported	12%
Thrombocytopeni a	Not Reported	13%	9.1%	9%
Leukopenia	16%	Not Reported	Not Reported	Not Reported
Fatigue	Not Reported	17%	23.6%	7%
Vomiting	Not Reported	6%	14.5%	4%
Diarrhea	Not Reported	6%	12.7%	1%
Peripheral Neuropathy	Not Reported	17%	9%	1%
Pulmonary Embolism	13%	Not Reported	Not Reported	Not Reported

Experimental Protocols

This section outlines the methodologies for the key clinical trials cited in this guide.

Cend-1 Phase 1 Trial (NCT03517176)

- Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.[4]
- Patient Population: Patients with histologically confirmed metastatic pancreatic ductal adenocarcinoma who had not received prior chemotherapy.[5] Key inclusion criteria included an ECOG performance status of 0 or 1.[15]

- Treatment Regimen: **Cend-1** was administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) also administered on days 1, 8, and 15.[\[4\]](#)[\[5\]](#)
- Efficacy Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Safety Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

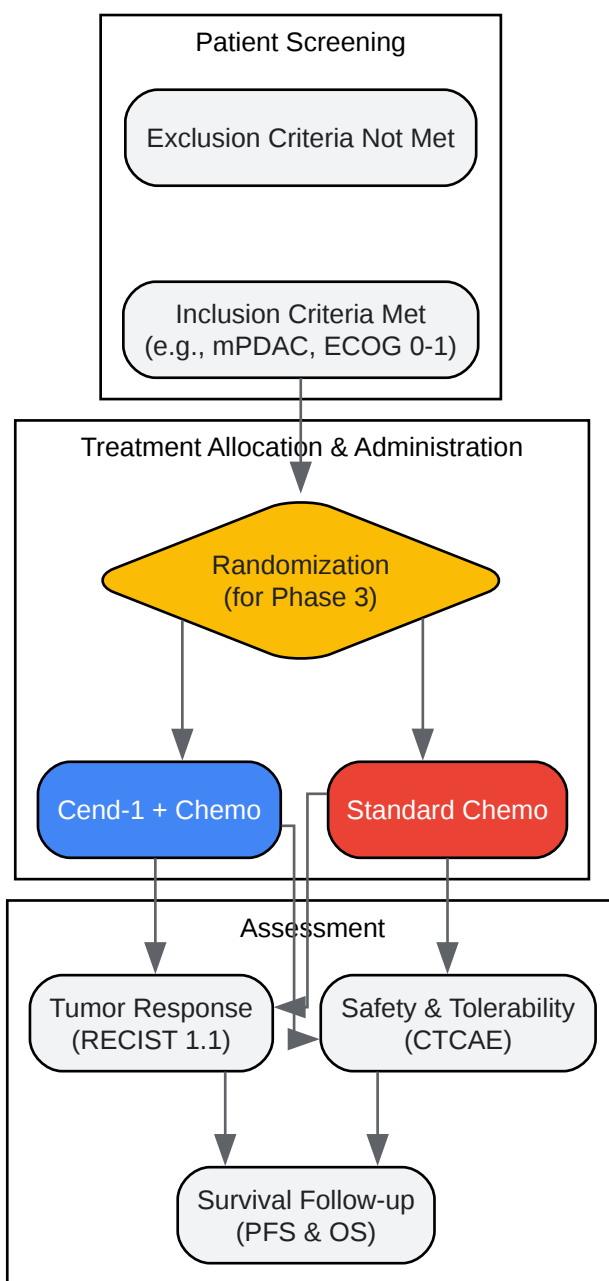
MPACT Trial (NCT00844649)

- Study Design: A randomized, open-label, multicenter, Phase 3 trial.[\[8\]](#)[\[26\]](#)
- Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.[\[14\]](#)
- Treatment Regimens:
 - Arm 1: Gemcitabine (1000 mg/m²) weekly for 7 of the first 8 weeks, then on days 1, 8, and 15 of each 28-day cycle, plus nab-paclitaxel (125 mg/m²) on the same schedule.[\[7\]](#)
 - Arm 2: Gemcitabine (1000 mg/m²) monotherapy on the same schedule.[\[7\]](#)
- Efficacy Assessment: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and overall response rate, assessed using RECIST version 1.0.[\[6\]](#)
- Safety Assessment: Adverse events were monitored and graded according to the CTCAE.

PRODIGE 4/ACCORD 11 Trial (NCT00112658)

- Study Design: A randomized, open-label, multicenter, Phase 2/3 trial.[\[9\]](#)
- Patient Population: Patients with metastatic pancreatic adenocarcinoma, an ECOG performance status of 0 or 1, and no prior chemotherapy.[\[10\]](#)
- Treatment Regimens:

- Arm 1 (FOLFIRINOX): A combination of oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 46-hour continuous infusion of 2,400 mg/m²) administered every 2 weeks.[10]
- Arm 2 (Gemcitabine): Gemcitabine (1,000 mg/m²) administered weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.[10][11]
- Efficacy Assessment: The primary endpoint was overall survival. Tumor response was also evaluated.
- Safety Assessment: Adverse events were graded according to the CTCAE.



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Generalized Clinical Trial Workflow

Conclusion

The addition of **Cend-1** to a standard gemcitabine and nab-paclitaxel regimen demonstrates promising clinical activity in the first-line treatment of metastatic pancreatic ductal adenocarcinoma, with improvements in survival and response rates compared to historical

controls. The safety profile of the **Cend-1** combination appears manageable and consistent with the known toxicities of the chemotherapy backbone. These findings warrant further investigation in larger, randomized controlled trials to definitively establish the clinical benefit of **Cend-1** in this patient population. This comparative guide serves as a resource for researchers and drug development professionals to contextualize the emerging data for **Cend-1** within the current treatment landscape for mPDAC.

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